Levonantradol is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications, particularly in managing nausea and vomiting associated with chemotherapy. It is structurally related to tetrahydrocannabinol, the primary psychoactive component of cannabis. Levonantradol has been studied for its efficacy as an anti-emetic, and its synthesis and structural characteristics have been explored in various research studies.
Levonantradol was first synthesized in the 1970s and has since been investigated for its pharmacological properties. The compound is derived from the cannabis plant but is produced synthetically to ensure consistency and purity for clinical applications. The first asymmetric synthesis of levonantradol was reported in 2013, confirming its three-dimensional structure using nuclear magnetic resonance spectroscopy and computational methods .
Levonantradol falls under the category of synthetic cannabinoids. It is classified as a cannabinoid receptor agonist, specifically targeting the cannabinoid receptors CB1 and CB2 in the endocannabinoid system. This classification places it alongside other synthetic cannabinoids like dronabinol and nabilone, which are also used for similar therapeutic purposes .
The synthesis of levonantradol involves several steps, beginning with the preparation of key intermediates. The first asymmetric synthesis was achieved through a multi-step process that included the use of chiral catalysts to ensure enantioselectivity. The method developed by Sheshenev et al. utilized a combination of classical organic reactions, including alkylation and cyclization, to construct the levonantradol framework .
The synthetic route typically starts with readily available precursors such as α-azidoacetone and cinnamaldehyde. The use of chiral auxiliaries or catalysts plays a crucial role in achieving the desired stereochemistry. The final product is purified through chromatography techniques to isolate levonantradol from by-products and unreacted materials .
Levonantradol has a complex molecular structure characterized by a bicyclic framework that includes a phenolic ring. Its chemical formula is C21H29NO3, with a molecular weight of approximately 345.47 g/mol. The structural analysis reveals multiple stereocenters, contributing to its pharmacological activity.
The three-dimensional structure of levonantradol has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography. These studies provide insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its interaction with cannabinoid receptors .
Levonantradol undergoes various chemical reactions typical for organic compounds, including oxidation, reduction, and substitution reactions. Its reactivity can be influenced by the presence of functional groups within its structure.
The compound's interactions with biological systems primarily involve binding to cannabinoid receptors, leading to downstream effects such as modulation of neurotransmitter release. These interactions can be studied through receptor binding assays and functional assays that assess the compound's efficacy in vivo .
Levonantradol exerts its effects primarily through agonistic action on cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that result in reduced nausea and vomiting.
Research indicates that levonantradol's mechanism involves inhibition of neurotransmitter release in areas of the brain associated with emesis (vomiting). This action is similar to that observed with other cannabinoids used therapeutically for nausea control .
Levonantradol is typically presented as a white crystalline solid at room temperature. Its melting point is reported to be around 130-132 °C, indicating good thermal stability under standard conditions.
The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water. Its stability can be affected by light and moisture; therefore, it should be stored in a cool, dry place away from direct sunlight .
Levonantradol has been primarily studied for its scientific uses in managing chemotherapy-induced nausea and vomiting. Clinical trials have demonstrated its effectiveness compared to placebo treatments and other anti-emetic agents like neuroleptics . Additionally, ongoing research explores its potential applications in pain management and appetite stimulation among patients undergoing cancer treatment.
Levonantradol (CP 50,556-1) is a synthetic cannabinoid derivative with the chemical name [(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate. Its molecular formula is C₂₇H₃₅NO₄, corresponding to a molecular weight of 437.58 g/mol [2] [3]. The compound features a complex tricyclic phenanthridinediol core structure fused with a decalin-like ring system, distinguishing it from classical phytocannabinoids like Δ⁹-THC [7].
The pharmacological activity of levonantradol is critically dependent on its absolute stereochemistry, with four chiral centers (C6, C6a, C9, C10a) and an additional chiral center in the pentan-2-yloxy side chain [1] [6]. X-ray crystallographic studies confirm the (6S,6aR,9R,10aR) configuration of the phenanthridinediol core and the (R) configuration at the 1-methyl-4-phenylbutoxy side chain [1]. This specific stereochemistry enables high-affinity engagement with the CB1 cannabinoid receptor's orthosteric binding site, where the 9β-hydroxy group forms hydrogen bonds with key residues (e.g., Lys192) and the lipophilic side chain occupies a hydrophobic tunnel [5] [10].
Table 1: Stereochemical Descriptors of Levonantradol
Chiral Center | Configuration | Structural Role |
---|---|---|
C6 | S | Influences ring junction conformation |
C6a | R | Determines A/B ring fusion geometry |
C9 | R | Positions 9β-hydroxy for H-bonding with CB1 |
C10a | R | Stabilizes trans-decalin conformation |
C2' (side chain) | R | Optimizes hydrophobic interaction with CB1 |
The original synthesis of levonantradol, developed by Pfizer in the 1980s, employed a linear 12-step sequence starting from 3,5-dimethoxyaniline [2] [10]:
A significant advancement came in 2013 with Sheshenev et al.'s asymmetric synthesis route, which achieved enantioselective construction of the chiral centers using catalytic methods. This approach utilized palladium-catalyzed allylic substitutions and Sharpless epoxidation to establish the stereochemistry with >98% ee, bypassing the need for resolution of racemic nantradol [1] [6].
Key structural derivatives include:
Table 2: Key Derivatives of Levonantradol
Compound | Structural Modification | Key Property |
---|---|---|
N-Methyllevonantradol | N-CH₃ substitution | Improved metabolic stability |
CP 54,939 (DALN) | Removal of 1-acetate group | Reduced polarity; maintained potency |
CP 55,940 | Bicyclic simplification of core | Higher CB1 affinity (Ki = 0.58 nM) |
CP 47,497 | Modified alkyl side chain | Retained analgesic efficacy |
Levonantradol exhibits low water solubility (estimated <0.1 mg/mL) and high lipophilicity, evidenced by a calculated logP (cLogP) of 5.22–5.3 [3] [4] [8]. These properties facilitate blood-brain barrier penetration but complicate pharmaceutical formulation. Its pKa values are predicted at 9.82 (tertiary amine) and 14.39 (phenolic OH), rendering the molecule predominantly unionized at physiological pH [4].
Stability studies reveal significant challenges:
To mitigate instability, patented formulations employ micellar solubilization using nonionic amphiphiles (e.g., Polysorbate 80). Aqueous solutions containing 1–5% amphiphile (HLB 13–17) significantly enhance stability (t₁/₂ >9 weeks at 37°C) by sequestering the drug in hydrophobic cores [9]. Lyophilized powders offer an alternative, requiring reconstitution with water immediately before use.
Table 3: Physicochemical Parameters of Levonantradol
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 437.58 g/mol | [2] [8] |
logP | 5.22–5.3 | XLogP; Experimental estimate [4] |
Hydrogen Bond Acceptors | 5 | CDK calculation [4] |
Hydrogen Bond Donors | 2 | CDK calculation [4] |
Rotatable Bonds | 8 | CDK calculation [4] |
Topological Polar Surface Area | 67.79 Ų | CDK calculation [4] |
Melting Point | Not reported (typically solid) | [3] |
Stability in Micellar Formulation | >9 weeks at 37°C | Lyophilized patent formulation [9] |
Degradation Pathways:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7